N-Hydroxymethyl-7H-dibenzo(c,g)carbazole
Description
Structure
3D Structure
Properties
CAS No. |
91000-16-7 |
|---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-ylmethanol |
InChI |
InChI=1S/C21H15NO/c23-13-22-18-11-9-14-5-1-3-7-16(14)20(18)21-17-8-4-2-6-15(17)10-12-19(21)22/h1-12,23H,13H2 |
InChI Key |
AJJQJOXVTIUOHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3CO)C=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3CO)C=CC5=CC=CC=C54 |
Other CAS No. |
91000-16-7 |
Synonyms |
7-hydroxymethyldibenzo(c,g)carbazole 7-OH-Me-DBC N-hydroxymethyl-7H-dibenzo(c,g)carbazole |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N Hydroxymethyl 7h Dibenzo C,g Carbazole
Pathways of Metabolic Activation
The biotransformation of N-Hydroxymethyl-7H-dibenzo[c,g]carbazole is a complex process involving several enzymatic pathways that can lead to either detoxification or the formation of reactive metabolites capable of interacting with cellular macromolecules. The metabolic fate of this compound is largely determined by the interplay of various enzyme systems, primarily the cytochrome P450 (CYP) superfamily. researchgate.netnih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2) in Biotransformation
The cytochrome P450 family of enzymes is central to the metabolism of 7H-dibenzo[c,g]carbazole (DBC), the parent compound of N-Hydroxymethyl-7H-dibenzo[c,g]carbazole. nih.gov Specifically, CYP1A1 and CYP1A2 have been identified as key players in its biotransformation. oup.comnih.gov Studies have shown that CYP1A1 is involved in activating DBC into mutagenic metabolites. oup.com The expression of these enzymes can significantly influence the genotoxicity of DBC and its derivatives. oup.comnih.gov For instance, in human hepatoma HepG2 cells, the genotoxicity of DBC and its methylated derivatives is linked to the expression levels of CYP1A1 and CYP1A2. nih.gov
The induction of CYP1 family genes, which are regulated by the Aromatic Hydrocarbon Receptor (AHR), can influence the levels of DBC-DNA adducts, suggesting that these enzymes play a role in decreasing DBC genotoxicity. oup.com However, the specific roles of each CYP enzyme can vary depending on the tissue and induction state. oup.com In non-induced liver tissue, CYP1A2 is a major enzyme in DBC metabolism, while in induced liver, CYP1A1 takes precedence. oup.com In the lung, both CYP1A1 and CYP1B1 are involved in the metabolism of DBC when induced. oup.com
Computational studies, including molecular docking and molecular dynamics simulations, have provided insights into the interaction of DBC with human CYP1A1. digitellinc.comnih.gov These studies suggest that DBC binds to the active site of CYP1A1 in different conformations, with one being a "reactive" conformation that facilitates metabolism. digitellinc.comnih.gov The binding is primarily driven by nonpolar interactions. digitellinc.comnih.gov
The site at which hydroxylation or oxidation occurs on the DBC molecule is a critical determinant of its subsequent biological activity. Different CYP enzymes exhibit distinct regioselectivity in the metabolism of DBC. oup.comnih.gov
CYP1A1 primarily produces 1-OH, 2-OH, and (5+6)-OH-DBC metabolites. nih.gov
CYP1A2 mainly generates (5+6)-OH-DBC. nih.gov
CYP1B1 is primarily responsible for the formation of 4-OH-DBC, a particularly potent metabolite that leads to the formation of DBC-DNA adducts. nih.gov
Computational studies have further elucidated the regioselectivity of DBC metabolism by CYP1A1, identifying the C5 position as the dominant site of metabolic attack, while the pyrrole (B145914) nitrogen is not directly involved in this enzymatic process. digitellinc.comnih.gov This regioselectivity is crucial as it dictates whether the metabolic process leads to detoxification or the generation of carcinogenic intermediates.
In addition to the direct oxidation by cytochrome P450 enzymes, the metabolic activation of dibenzocarbazoles can also proceed through one-electron activation pathways. researchgate.netnih.gov This process, along with oxidation catalyzed by aldo-keto reductases (AKRs), represents an alternative route for the formation of reactive species. researchgate.netnih.gov
AKRs are NAD(P)(H) dependent oxidoreductases that can catalyze the oxidation of non-K-region trans-dihydrodiols of polycyclic aromatic hydrocarbons (PAHs) to form reactive o-quinones. nih.govnih.gov This oxidation is accompanied by the production of reactive oxygen species (ROS). nih.govnih.gov Several human AKRs, including AKR1A1 and AKR1C1–AKR1C4, are involved in this metabolic activation pathway. nih.govnih.gov Studies on DBC and its derivatives in rat liver epithelial cells have shown the induction of AKR1C9, suggesting a role for this enzyme family in their metabolism. nih.gov
Electrophilic Addition-Rearrangement Mechanisms in Biotransformation
Recent computational studies have shed light on the specific chemical mechanism by which CYP1A1 metabolizes DBC. digitellinc.comnih.gov These investigations indicate that the metabolism primarily occurs through a distinct electrophilic addition-rearrangement mechanism. digitellinc.comnih.gov This multi-step process involves the initial electrophilic attack of the activated oxygen species from the enzyme on the aromatic ring of DBC, followed by a rearrangement to form the final hydroxylated product. youtube.comlibretexts.orgsavemyexams.com The calculated energy barrier for this mechanism is 21.74 kcal/mol. digitellinc.comnih.gov This pathway highlights the formation of a carbocation intermediate, a common feature in electrophilic addition reactions, which can be susceptible to rearrangements. pressbooks.pubyoutube.com
Formation of Reactive Intermediates, including Quinones
A significant pathway in the metabolic activation of DBC involves its oxidation to reactive o-quinones. unimas.mynih.gov These quinones are highly electrophilic Michael acceptors that can readily react with cellular nucleophiles, including DNA and proteins. unimas.mynih.govbohrium.com The formation of DBC-3,4-dione, a specific o-quinone of DBC, has been reported. unimas.mynih.gov
These quinone species are implicated in the toxic effects of many chemicals and drugs. bohrium.comresearchgate.netnih.gov They can be formed through the metabolic oxidation of catechols, a process that can also generate reactive oxygen species. nih.gov The formation of quinones from DBC represents a critical step in its conversion to a carcinogenic compound, as these intermediates can form both stable and depurinating DNA adducts. unimas.mynih.gov
Molecular Interactions with Biological Macromolecules
The reactive metabolites generated from the biotransformation of N-Hydroxymethyl-7H-dibenzo[c,g]carbazole can covalently bind to biological macromolecules such as DNA and proteins. nih.gov This interaction is a key event in the initiation of carcinogenesis. The binding of DBC to nucleic acids has been shown to be dependent on metabolic activation by microsomal enzymes. nih.gov
Research has demonstrated that DBC preferentially binds to polyguanylic acid (poly[G]). nih.gov The formation of multiple distinct DBC-poly[G] adducts has been observed. nih.gov Spectroscopic analysis of these adducts suggests that the aromatic pi-electron system of the DBC molecule remains intact, indicating that binding likely occurs through the nitrogen atom or the 1,2,3,4-ring of the carbazole (B46965) structure. nih.gov
The reactive o-quinone metabolite, DBC-3,4-dione, has been shown to react with various nucleic acid bases and nucleosides to form a range of adducts. unimas.mynih.gov These include adducts with adenine (B156593), cytosine, 2'-deoxyguanosine (B1662781), and guanosine. unimas.my The formation of these adducts in the liver DNA of mice treated with DBC-3,4-dione has been confirmed, and one of these adducts matched a major adduct found in mice treated with the parent compound, DBC. unimas.my These molecular interactions can disrupt the normal function of macromolecules, leading to mutations and cellular damage. nih.gov
Interactive Data Tables
Table 1: Regioselectivity of DBC Hydroxylation by Cytochrome P450 Enzymes
| CYP Enzyme | Primary Metabolites Formed | Reference |
| CYP1A1 | 1-OH-DBC, 2-OH-DBC, (5+6)-OH-DBC | nih.gov |
| CYP1A2 | (5+6)-OH-DBC | nih.gov |
| CYP1B1 | 4-OH-DBC | nih.gov |
Table 2: Adducts formed from the reaction of DBC-3,4-dione with Nucleic Acid Components
| Nucleic Acid Component | Adduct Formed | Reference |
| Adenine (Ade) | 7-[3,4-dione-DBC-1-yl]-Ade | unimas.my |
| Cytosine (Cyt) | N4-[3,4-dione-DBC-1-yl]-Cyt, 5-[3,4-dione-DBC-1-yl]-Cyt | unimas.my |
| 2'-deoxyguanosine (dGuo) | N2-[3,4-dihydroxy-DBC-1-yl]-dGuo (two conformational isomers) | unimas.my |
| Guanosine (Guo) | N2-[3,4-dihydroxy-DBC-1-yl]-Guo (two conformational isomers) | unimas.my |
DNA Adduct Formation
The formation of covalent bonds between chemical carcinogens or their metabolites and DNA, known as DNA adducts, is a critical initiating event in chemical carcinogenesis. The study of adducts formed by N-Hydroxymethyl-7H-dibenzo(c,g)carbazole provides a molecular-level understanding of its genotoxicity.
While direct structural characterization of adducts from isolated this compound is limited, extensive research on the parent compound, DBC, and its metabolites offers significant clues. Metabolic activation of DBC can lead to the formation of reactive intermediates that bind to DNA. One proposed pathway involves the oxidation of the nitrogen atom. nih.gov
Studies on analogous aromatic amines and amides, such as N-hydroxy-2-acetylaminofluorene (N-OH-AAF), show that the N-hydroxy metabolite can be further activated, for instance by acetylation to N-acetoxy-2-acetylaminofluorene. This highly reactive ester readily forms adducts with DNA, primarily at the C8 position of guanine (B1146940), leading to the formation of N-(guanin-8-yl)-2-aminofluorene. nih.govnih.gov By analogy, this compound is expected to be a precursor to a reactive species that covalently binds to nucleophilic sites in DNA.
Research on DBC itself reveals the formation of multiple DNA adducts. nih.gov For instance, the metabolite DBC-3,4-dione, an o-quinone, has been shown to react with 2'-deoxyguanosine (dGuo) to form two conformational isomers of N2-[3,4-dihydroxy-DBC-1-yl]-dGuo. epa.gov It also forms adducts with other nucleic acid bases like adenine and cytosine. epa.gov In vitro studies using microsomal enzymes to activate DBC have demonstrated a preferential binding to polyguanylic acid (poly[G]), suggesting that guanine is a primary target. chemicalbook.com The resulting adducts maintain the intact π-electron system of the dibenzocarbazole (B1207471) ring. chemicalbook.com
Table 1: Characterized DNA Adducts of DBC Metabolites
| Metabolite | Nucleic Acid Base/Nucleoside | Adduct Structure | Reference |
|---|---|---|---|
| DBC-3,4-dione | 2'-deoxyguanosine (dGuo) | N2-[3,4-dihydroxy-DBC-1-yl]-dGuo (two conformational isomers) | epa.gov |
| DBC-3,4-dione | Guanosine (Guo) | N2-[3,4-dihydroxy-DBC-1-yl]-Guo (two conformational isomers) | epa.gov |
| DBC-3,4-dione | Adenine (Ade) | 7-[3,4-dione-DBC-1-yl]-Ade | epa.gov |
| DBC-3,4-dione | Cytosine (Cyt) | N4-[3,4-dione-DBC-1-yl]-Cyt | epa.gov |
| DBC-3,4-dione | Cytosine (Cyt) | 5-[3,4-dione-DBC-1-yl]-Cyt | epa.gov |
The pattern of DNA adduct formation can exhibit sequence specificity, influencing the types and frequencies of mutations that arise. For DBC, in vitro studies have shown a strong preference for binding to guanine residues. chemicalbook.com While specific studies on the site-specificity of this compound are not detailed in the available literature, research on similar compounds provides a framework for expected behavior. For example, adducts of N-acetoxy-N-2-acetylaminofluorene are not randomly distributed but tend to form in higher concentrations within the nuclear chromatin, particularly in heterochromatic areas. nih.gov
In human cell lines, DBC-DNA adducts were detected in HepG2 cells, which are capable of metabolizing the parent compound, but not in cell lines with lower metabolic capacity. lbl.gov This highlights that the formation of adducts is intrinsically linked to the metabolic activation within the cell.
The levels of DNA adducts are dynamically controlled by a balance between metabolic activation and detoxification pathways, as well as by DNA repair mechanisms. Cytochrome P450 (CYP) enzymes, particularly the CYP1A family, are instrumental in the metabolic activation of DBC. nih.govnih.gov Computational studies on DBC metabolism by human CYP1A1 indicate that the enzyme facilitates the formation of reactive metabolites primarily through an electrophilic addition-rearrangement mechanism, with the C5 position being a dominant site of reaction. nih.gov The same study suggested that the pyrrole nitrogen is unlikely to participate directly in this specific enzymatic metabolism. nih.gov
Conversely, detoxification enzymes can conjugate reactive metabolites or the parent compound, facilitating their excretion and reducing the pool available for DNA adduction. DNA repair enzymes, such as those involved in nucleotide excision repair (NER), recognize and remove bulky adducts from the genome, thereby mitigating their mutagenic potential. The persistence of specific adducts can, therefore, depend on the efficiency of these repair systems in different tissues and cell types.
Adduct Formation with Other Cellular Components (e.g., Proteins)
Reactive metabolites of carcinogens can also form adducts with other cellular nucleophiles, including proteins. These protein adducts can serve as biomarkers of exposure and may also contribute to toxicity by altering protein function. While specific studies on protein adducts of this compound are scarce, the chemical nature of its presumed reactive electrophilic derivative suggests that it would readily react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine.
Computational and Theoretical Chemistry Studies
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
The metabolism of carbazole (B46965) derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Computational simulations, including molecular docking and molecular dynamics, have been instrumental in modeling the interactions between these compounds and the active sites of CYP enzymes. While direct studies on N-Hydroxymethyl-7H-dibenzo(c,g)carbazole are limited, research on the parent compound, 7H-dibenzo(c,g)carbazole (DBC), offers valuable analogous insights.
Binding Modes within Cytochrome P450 Active Sites
Molecular docking and dynamics simulations of DBC with human CYP1A1 have revealed two primary binding modes. digitellinc.comnih.gov These modes are largely governed by nonpolar solvation interactions. digitellinc.comnih.gov The positioning of the carbazole within the enzyme's active site is anchored by hydrogen bonds with specific amino acid residues.
In one "reactive" conformation, a hydrogen bond forms between DBC and Asp320. digitellinc.comnih.gov A second, non-reactive conformation is characterized by a hydrogen bond with Ser116. digitellinc.comnih.gov These different orientations within the active site dictate the subsequent metabolic pathways and the regioselectivity of the enzymatic reactions.
Energetic Landscape of Metabolic Transformations
The metabolic transformation of DBC by CYP1A1 has been shown to proceed through an electrophilic addition-rearrangement mechanism. digitellinc.comnih.gov Quantum mechanical calculations have determined the energy barrier for this transformation to be 21.74 kcal/mol. digitellinc.comnih.gov This energetic landscape suggests a specific and favored pathway for the metabolism of the carbazole ring system, identifying the C5 position as the most susceptible to metabolic attack. digitellinc.comnih.gov
Quantum Mechanical Calculations on Reaction Pathways and Intermediate Stabilities
Quantum mechanical (QM) calculations have been pivotal in mapping the reaction pathways of carbazole metabolism. digitellinc.comnih.gov These studies confirm that the metabolism of DBC is a regioselective process, with the pyrrole (B145914) nitrogen not participating in the metabolic reactions. digitellinc.comnih.gov The focus of metabolic activity on the carbon skeleton, particularly the C5 position, is a key finding from these computational models. digitellinc.comnih.gov
Structure-Activity/Interaction Relationship Modeling of Carbazole Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For carbazole analogs, these studies have been applied to predict their interactions with various biological targets.
Predictive Models for Biological Target Interactions (e.g., protein surface coupling)
Predictive modeling for the interaction of carbazole analogs with biological targets has been explored in the context of various therapeutic areas. For instance, carbazole derivatives have been investigated as potential anticancer agents, with studies focusing on their binding to targets like tubulin and topoisomerase I. nih.gov In the realm of neurodegenerative diseases, carboline and carbazole derivatives have been identified as ATP-competitive inhibitors of the kinesin spindle protein (KSP), a target for cancer chemotherapy. acs.orgnih.gov
Analytical Methodologies for Research on N Hydroxymethyl 7h Dibenzo C,g Carbazole and Its Metabolites
Chromatographic Separation Techniques
Chromatographic methods are essential for isolating N-Hydroxymethyl-7H-dibenzo(c,g)carbazole and its related metabolites from complex biological or environmental samples, such as extracts from in vitro microsomal incubations or cell cultures. nih.govnih.gov These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for their individual analysis.
High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DBC and its derivatives. nih.govnih.gov It is particularly effective for separating metabolites from biological extracts for subsequent identification and quantification. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
In studies of DBC metabolism, RP-HPLC has been used to resolve various metabolites, including phenolic derivatives. nih.gov For instance, analysis of extracts from human liver cell lines treated with DBC utilized RP-HPLC to assess the extent of metabolism. nih.gov The separation of N-methyl-DBC, an analogous N-substituted derivative, was also achieved using HPLC, demonstrating the technique's suitability for this class of compounds. nih.gov Certified reference materials for 7H-dibenzo[c,g]carbazole are available and validated for HPLC use, providing a standard for method development. sigmaaldrich.comsigmaaldrich.com
Table 1: Illustrative HPLC Parameters for Dibenzocarbazole (B1207471) Metabolite Analysis
| Parameter | Example Specification | Purpose |
|---|---|---|
| Column | C18 reversed-phase (e.g., 5 µm particle size, 4.6 x 250 mm) | Provides a nonpolar stationary phase for effective separation of polycyclic aromatic compounds. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water or methanol (B129727) and water | Allows for the elution of compounds with a wide range of polarities, from polar metabolites to the parent compound. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring good resolution and run time. |
| Detection | UV Detector (e.g., at 296 nm) or Fluorescence Detector | Enables detection and quantification of the separated compounds based on their spectroscopic properties. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
This table represents typical conditions based on the analysis of DBC and its derivatives; specific parameters would be optimized for this compound.
Thin-Layer Chromatography (TLC) in Bioconversion Studies
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions or bioconversion processes. While less common for quantitative analysis compared to HPLC, it is highly valuable for screening complex mixtures to identify the presence of metabolites. In the context of this compound research, TLC can be used to quickly separate metabolites from the parent compound in extracts from cell cultures or microsomal assays, providing a qualitative assessment of metabolic conversion. The separated compounds are visualized as spots on the TLC plate, typically by using UV light, allowing for a direct comparison between control and treated samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For non-volatile compounds like carbazole (B46965) derivatives, a chemical derivatization step is required to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov This typically involves converting polar functional groups, such as the hydroxyl group in this compound, into less polar silyl (B83357) ethers.
GC-MS combines the high-resolution separation capabilities of a gas chromatograph with the sensitive and specific detection of a mass spectrometer. The gas chromatograph separates the derivatized compounds, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. This method is widely used for metabolic profiling and for analyzing environmental samples, such as those from asphalt (B605645) hot mix plants where polycyclic aromatic compounds are found. nih.gov Certified standards for DBC are suitable for GC analysis, facilitating method validation. sigmaaldrich.com
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. These methods provide detailed information about the molecule's electronic structure and functional groups.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Identification and Quantification
UV-Visible and fluorescence spectroscopy are routinely used in conjunction with HPLC for the detection and characterization of dibenzocarbazole derivatives. nih.gov The extended aromatic system of these compounds results in characteristic UV-Vis absorption spectra. For the parent compound, 7H-dibenzo[c,g]carbazole, specific absorption coefficients have been determined, such as at 313 nm and 366 nm. nih.gov Metabolites are often identified by comparing their UV spectra, obtained from a photodiode array (PDA) detector during HPLC analysis, with those of synthesized authentic standards. nih.gov
Fluorescence spectroscopy offers even greater sensitivity and selectivity for certain compounds. Following HPLC separation, fluorescence detectors can be used to identify and quantify metabolites. The identification of DBC metabolites has been successfully achieved by matching their fluorescence spectra with synthetic standards. nih.gov
Table 2: Spectroscopic Properties of the Parent Compound 7H-Dibenzo(c,g)carbazole
| Technique | Wavelength (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| UV-Vis Absorption | 313 | 5% acetonitrile, 95% water at pH 4.5 | nih.gov |
| UV-Vis Absorption | 366 | 5% acetonitrile, 95% water at pH 4.5 | nih.gov |
These values for the parent compound serve as a baseline for characterizing derivatives like this compound, whose spectra would be influenced by the N-hydroxymethyl group.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The complete characterization of synthesized DBC derivatives, such as N-methyl-DBC and various hydroxylated forms, has included analysis by IR spectroscopy. nih.gov For this compound, IR spectroscopy would be particularly valuable for confirming its structure. The presence of the N-hydroxymethyl moiety (-CH2OH) would produce distinct absorption bands corresponding to:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹.
C-O stretching: A strong band in the region of 1000-1260 cm⁻¹.
N-C stretching: Vibrations associated with the bond between the carbazole nitrogen and the methyl group carbon.
These characteristic bands, in addition to the absorptions from the dibenzocarbazole core, provide definitive evidence for the N-hydroxymethyl functional group and confirm the identity of the compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the unambiguous structural determination of complex organic molecules like this compound and its derivatives. This technique provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.
In the study of dibenzo[c,g]carbazole derivatives, NMR is used to confirm the identity and purity of synthetic standards. For instance, the complete characterization of various hydroxylated and N-methylated derivatives of 7H-dibenzo[c,g]carbazole (DBC) has been successfully accomplished using high-resolution NMR spectra in conjunction with other analytical methods. nih.gov
Table 1: Representative NMR Application for Dibenzo(c,g)carbazole Derivatives
| Analytical Technique | Application | Compound Type | Key Findings |
|---|---|---|---|
| High-Resolution NMR | Structural Characterization | Hydroxylated and N-methylated DBC | Confirmed identity and structure of synthetic standards. nih.gov |
Mass Spectrometry (MS) Techniques, including High-Resolution MS and Collision-Activated Dissociation (CAD) MS
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. For this compound and its metabolites, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry techniques like collision-activated dissociation (CAD) are of particular importance.
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This has been applied to the characterization of synthetic derivatives of 7H-dibenzo[c,g]carbazole. nih.gov
Collision-activated dissociation (CAD) is a tandem mass spectrometry (MS/MS) technique where ions are fragmented through collisions with neutral gas molecules. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. This method has been instrumental in the structural elucidation of covalent adducts formed from the reaction of DBC-3,4-dione, a reactive metabolite of DBC, with nucleosides. epa.gov The analysis of these adducts by CAD-MS helped to identify the specific sites of modification on the DNA bases. epa.gov Although specific CAD-MS data for this compound is not detailed, the predicted collision cross-section values for the parent compound are available, which are important parameters in ion mobility-mass spectrometry studies.
Table 2: Application of Mass Spectrometry in Dibenzo(c,g)carbazole Research
| MS Technique | Application | Compound Analyzed | Information Obtained |
|---|---|---|---|
| High-Resolution MS | Characterization | DBC Derivatives | Accurate mass for elemental composition determination. nih.gov |
| Collision-Activated Dissociation (CAD) MS | Structural Elucidation | DBC-3,4-dione-nucleoside adducts | Fragmentation patterns to identify adduct structure. epa.gov |
Advanced Techniques for DNA Adduct Detection and Quantification
The carcinogenicity of many chemical compounds, including dibenzo[c,g]carbazoles, is linked to their ability to form covalent adducts with DNA. Detecting and quantifying these adducts is key to assessing cancer risk.
³²P-Postlabeling Technique
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, even when they are present at very low levels. The technique involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides. These radiolabeled adducts are then separated by chromatography and quantified by measuring their radioactivity.
This assay has been extensively used to study the DNA binding of 7H-dibenzo[c,g]carbazole (DBC) and its derivatives. For example, it was used to show that DBC is more effective than its N-methyl derivative (MeDBC) in forming DNA adducts at low doses in human fibroblast cells. nih.gov The study identified three major adducts for DBC and two for MeDBC. nih.gov The technique has also been employed to identify liver DNA adducts in mice treated topically with DBC-3,4-dione, a metabolite of DBC. epa.gov These studies highlight the utility of the ³²P-postlabeling technique in comparing the genotoxic potential of different DBC derivatives and understanding their metabolic activation pathways leading to DNA damage.
Comet Assay for DNA Damage Assessment
The single-cell gel electrophoresis, or Comet assay, is a versatile and sensitive method for detecting DNA damage at the level of individual cells. The assay measures DNA strand breaks, including single- and double-strand breaks and alkali-labile sites. In this technique, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 7H-dibenzo[c,g]carbazole | DBC |
| This compound | |
| N-methyl-dibenzo(c,g)carbazole | MeDBC |
| 7H-dibenzo[c,g]carbazole-3,4-dione | DBC-3,4-dione |
Biological Transformations and Environmental Fate Mechanisms
Microbial Degradation Pathways
Microorganisms have evolved sophisticated enzymatic systems capable of transforming and, in some cases, mineralizing complex aromatic structures like the dibenzocarbazole (B1207471) framework. The initial steps in the degradation of N-Hydroxymethyl-7H-dibenzo(c,g)carbazole would likely involve modification of the N-hydroxymethyl group, followed by or concurrent with the cleavage of the polycyclic ring system.
Fungi are recognized for their significant capabilities in the biotransformation of xenobiotic compounds, largely due to their versatile enzymatic machinery, including cytochrome P450 monooxygenases. Species such as Aspergillus flavus have been studied for their ability to perform various bioconversions, such as the hydroxylation of monoterpenes. bohrium.comresearchgate.net This metabolic versatility suggests that fungi could play a role in the initial transformation of the dibenzocarbazole skeleton. Fungal enzymes can introduce hydroxyl groups into aromatic rings, a critical step that often precedes ring cleavage and further degradation. bohrium.com While specific studies on the degradation of this compound by Aspergillus flavus are not prominent, the known metabolic activities of this genus against other complex organic molecules, including synthetic dyes, indicate a potential pathway for its environmental transformation. researchgate.net
Bacterial degradation is a primary route for the removal of carbazole (B46965) and its derivatives from the environment. nih.govresearchgate.net The catabolism is initiated by powerful oxidative enzymes, primarily dioxygenases and monooxygenases, which destabilize the aromatic rings, making them susceptible to cleavage. nih.govresearchgate.net
Dioxygenases : A crucial initial step in the bacterial breakdown of the carbazole ring system is a novel angular dioxygenation reaction. nih.govresearchgate.net This is catalyzed by a multi-component enzyme system known as a Rieske oxygenase. nih.gov This enzyme attacks the angular carbon (C9a) and the adjacent carbon (C1), incorporating both atoms from a molecule of oxygen to form an unstable diol intermediate. nih.gov This angular attack is a key difference from the lateral dioxygenation seen in the degradation of many other polycyclic aromatic hydrocarbons (PAHs). nih.gov Bacteria from the phyla Proteobacteria and Actinobacteria are predominantly implicated in this degradation pathway. researchgate.net
Monooxygenases : In addition to dioxygenases, monooxygenase enzymes, such as cytochrome P450s, play a pivotal role in the metabolism of 7H-dibenzo[c,g]carbazole. nih.gov These enzymes catalyze the insertion of a single oxygen atom into the substrate, a process that can lead to detoxification or, in some cases, metabolic activation to more toxic forms. nih.govberkeley.edu Bacterial monooxygenases are known to be involved in the degradation of a wide variety of aromatic compounds. berkeley.edu
Table 1: Bacterial Genera Implicated in Carbazole Degradation
| Bacterial Genus | Phylum | Reference |
|---|---|---|
| Pseudomonas | Proteobacteria | nih.govmdpi.com |
| Sphingomonas | Proteobacteria | researchgate.net |
| Nocardioides | Actinobacteria | researchgate.net |
| Gordonia | Actinobacteria | nih.gov |
The elucidation of metabolic intermediates has been crucial for mapping the degradation pathways of carbazole. The process begins with the angular dioxygenation of the carbazole molecule, leading to a cascade of downstream products. nih.govresearchgate.net
The initial product is an unstable hemiaminal, 1-hydro-1,9a-dihydroxycarbazole, which spontaneously cleaves to form 2′-aminobiphenyl-2,3-diol. nih.gov This intermediate is then subjected to meta-cleavage and subsequent hydrolysis, yielding anthranilic acid. nih.gov Anthranilic acid undergoes another dioxygenation, followed by deamination and decarboxylation, to form catechol. nih.gov Catechol is a central intermediate in the metabolism of many aromatic compounds and can be funneled into the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govresearchgate.net
Table 2: Key Metabolic Intermediates in Carbazole Degradation
| Intermediate Compound | Preceding Step/Compound | Pathway Stage | Reference |
|---|---|---|---|
| 1-hydro-1,9a-dihydroxycarbazole | Angular dioxygenation of Carbazole | Initial Oxidation | nih.gov |
| 2′-aminobiphenyl-2,3-diol | Spontaneous cleavage of hemiaminal | Ring Cleavage | nih.gov |
| Anthranilic acid | Meta-cleavage of 2′-aminobiphenyl-2,3-diol | Intermediate Funneling | nih.govresearchgate.net |
Environmental Photolysis and Phototransformation Mechanisms
In addition to microbial breakdown, abiotic processes such as photolysis contribute significantly to the environmental fate of carbazoles. nih.gov Photolysis is considered a dominant degradation process for carbazole in aquatic environments and on terrestrial surfaces. nih.govresearchgate.net The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions, including oxidation and ring cleavage.
For 7H-dibenzo[c,g]carbazole, the extended aromatic ring system allows it to be photoactivated by environmentally relevant doses of UVA light. nih.gov This photoactivation can result in the formation of reactive oxygen species, leading to oxidative stress and enhanced genotoxicity. nih.gov The efficiency of photolysis, however, is highly dependent on the environmental matrix. When carbazole is in the vapor phase in the atmosphere, it is rapidly degraded by photochemically produced hydroxyl radicals, with an estimated half-life of about 3 hours. nih.govresearchgate.net Conversely, when adsorbed to particulate matter, especially those with high carbon content, the compound can be stabilized against photodegradation, permitting long-range atmospheric transport. nih.gov
Adsorption and Bioavailability in Environmental Matrices
The bioavailability of this compound for microbial degradation or photolysis is heavily influenced by its tendency to adsorb to soil and sediment particles. nih.gov Carbazoles exhibit strong sorption to environmental substrates, a process that limits their mobility and accessibility. nih.govresearchgate.net
The adsorption behavior is primarily governed by the organic carbon content of the soil or sediment. nih.govlu.se For the parent compound carbazole, the average organic carbon-normalized partition coefficient (Koc) is 637, which indicates low mobility in soil. nih.govresearchgate.net This strong binding reduces the concentration of the compound in the aqueous phase, thereby limiting its uptake by microorganisms and shielding it from photolytic degradation. nih.gov Despite its high lipophilicity, 7H-dibenzo[c,g]carbazole is noted to be more water-soluble than comparable non-heterocyclic aromatics, which, combined with its persistence, contributes to its high bioaccumulation potential. nih.gov
Table 3: Factors Influencing Adsorption and Bioavailability
| Factor | Influence on Adsorption | Consequence for Bioavailability | Reference |
|---|---|---|---|
| Soil Organic Carbon | Positively correlated; higher OC leads to stronger adsorption | Decreases bioavailability in the aqueous phase | nih.govlu.se |
| Clay Content | Contributes to adsorption capacity | Reduces mobility and availability | lu.se |
| Water Solubility | Higher solubility can counteract adsorption to some extent | Can increase bioavailability despite lipophilicity | nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 7H-dibenzo(c,g)carbazole (DBC) |
| Carbazole |
| 1-hydro-1,9a-dihydroxycarbazole |
| 2′-aminobiphenyl-2,3-diol |
| Anthranilic acid |
| Catechol |
| cis-carveol |
| trans-carveol |
| D-limonene |
| Diclofenac |
| Coprostanol |
| Terephthalate |
| Protocatechuic acid |
Structure Biological Activity Relationships Within the Dibenzo C,g Carbazole Family, with Specific Reference to N Hydroxymethylation
Influence of N-Hydroxymethylation on Metabolic Activation Pathways
The metabolic activation of 7H-dibenzo[c,g]carbazole (DBC) is a critical determinant of its carcinogenic potential. The biotransformation of DBC can proceed through two major routes: oxidation at various carbon atoms on the aromatic rings or activation at the pyrrole (B145914) nitrogen. nih.govnih.gov The introduction of a hydroxymethyl group at the nitrogen atom (N-hydroxymethylation) is a key modification that directly engages the pyrrole nitrogen pathway.
N-hydroxymethylation is a metabolic step that can lead to the formation of a highly reactive electrophilic nitrenium ion, which is often implicated in the carcinogenicity of aromatic amines and heterocyclic compounds. This pathway is analogous to the activation of other N-substituted derivatives. For instance, the metabolism of the parent DBC can result in the formation of 7-hydroxy-DBC, a major metabolite identified in both isolated perfused rabbit lung preparations and rat liver microsomes. nih.gov This N-hydroxylation is a critical step that can precede further reactions leading to DNA damage.
The N-hydroxymethyl group is expected to be unstable, likely undergoing further metabolism. It can be oxidized to a more stable, but still reactive, N-formyl derivative or could potentially lose formaldehyde (B43269) to yield the parent amine. More significantly, it can be esterified by cytosolic sulfotransferases (SULTs) to form a reactive N-sulfonyloxymethyl derivative. This ester is highly unstable and can spontaneously break down to form a carbocation or a nitrenium ion, both of which are potent electrophiles capable of forming covalent adducts with DNA. This proposed pathway, initiated by N-hydroxymethylation, represents a direct route to the formation of ultimate carcinogens, bypassing the need for initial ring oxidation to activate the molecule.
Comparative Analysis of DNA Adduct Formation across Dibenzo(c,g)carbazole Derivatives
The formation of covalent DNA adducts is a hallmark of genotoxic carcinogens and a critical event in the initiation of cancer. The pattern and quantity of DNA adducts formed by dibenzo[c,g]carbazole derivatives are heavily influenced by the nature of the substituents on the carbazole (B46965) nucleus. nih.gov Comparative studies of different derivatives reveal how substitutions at the nitrogen versus the carbon rings can lead to distinct outcomes in DNA damage.
Studies using Chinese hamster V79 cell lines engineered to express specific human cytochrome P450 (CYP) enzymes have provided significant insights. For instance, in V79 cells expressing human CYP1A1, both the parent DBC and its N-methyl derivative, N-methyl-7H-dibenzo[c,g]carbazole (N-MeDBC), induced significant levels of DNA adducts. nih.gov In contrast, 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC), which is substituted on the carbon rings, produced very low levels of DNA adducts in the same cell line. nih.gov This suggests that N-substitution, a category that includes N-hydroxymethylation, directs the molecule towards a metabolic pathway heavily reliant on CYP1A1 for activation leading to DNA adducts.
In cells expressing CYP1A2, DBC and N-MeDBC formed lower, but still detectable, levels of DNA adducts, while DiMeDBC did not produce any detectable adducts under the studied conditions. nih.gov The non-hepatocarcinogenic N-MeDBC is known to be exclusively sarcomagenic, while the hepatocarcinogenic DiMeDBC induces a significant increase in mitochondrial DNA (mtDNA) adducts in the liver over time, a target not as prominently affected by N-MeDBC at similar doses. nih.gov
These findings indicate that N-substitution, such as methylation, results in a different DNA adduct profile compared to ring substitution. While direct data for N-hydroxymethyl-DBC is not available, it is reasonable to infer that, as an N-substituted derivative, its activation would also be highly dependent on CYP1A1 and would lead to a distinct pattern of DNA adducts, potentially targeting different DNA bases or sequences than its ring-substituted counterparts.
Table 1: Comparative DNA Adduct Formation in V79 Cells Expressing Human CYP Enzymes
| Compound | Expressed Enzyme | DNA Adduct Levels (adducts/10⁸ nucleotides) |
| 7H-dibenzo[c,g]carbazole (DBC) | CYP1A1 | 24.5 +/- 7.2 |
| N-methyl-DBC (N-MeDBC) | CYP1A1 | 16.2 +/- 3.6 |
| 5,9-dimethyl-DBC (DiMeDBC) | CYP1A1 | Very low levels |
| 7H-dibenzo[c,g]carbazole (DBC) | CYP1A2 | 0.7 +/- 0.2 |
| N-methyl-DBC (N-MeDBC) | CYP1A2 | 2.1 +/- 1.2 |
| 5,9-dimethyl-DBC (DiMeDBC) | CYP1A2 | Not detectable |
| Data sourced from studies on Chinese hamster V79 cell lines. nih.gov |
Modulatory Effects of Substituents on Enzyme Interactions and Substrate Specificity
The specific enzymes involved in the metabolism of dibenzo[c,g]carbazoles are a key factor in their organ-specific carcinogenicity. Substituents on the DBC molecule can dramatically alter how it interacts with metabolic enzymes like the cytochrome P450 (CYP) superfamily, thereby dictating its biological fate. nih.govmedchemexpress.com
The CYP1 family, particularly CYP1A1, CYP1A2, and CYP1B1, plays a pivotal role. medchemexpress.com Studies have shown that these enzymes exhibit unique substrate specificities and produce different metabolite profiles for DBC. For example, in induced liver, CYP1A1 is a major metabolizer of DBC, while in non-induced liver, CYP1A2 plays a more significant role. medchemexpress.com The tissue-specific carcinogenicity of DBC derivatives underscores the modulatory effect of substituents. N-methyl-DBC is primarily sarcomagenic (causing sarcomas at the site of injection), whereas 5,9-dimethyl-DBC is exclusively hepatocarcinogenic (causing liver cancer). nih.gov This striking difference suggests that the N-methyl group on N-MeDBC directs its metabolism towards pathways active in connective tissues, while the methyl groups on the rings of DiMeDBC facilitate its activation by liver-specific enzymes.
Insights from Derivative Metabolism on Pyrrole Nitrogen Activation
The metabolism of various N-substituted dibenzo[c,g]carbazole derivatives provides compelling evidence for the biological significance of the pyrrole nitrogen activation pathway. nih.govnih.govnih.gov While computational studies on the parent 7H-dibenzo[c,g]carbazole have suggested that the pyrrole nitrogen may not be the primary site of metabolism by CYP1A1, experimental data from its derivatives tell a different story. nih.gov
The fact that derivatives like N-methyl-DBC and N-acetyl-DBC are potent carcinogens, with metabolic activation necessarily involving the nitrogen substituent, confirms that this site is a critical target for metabolic enzymes. nih.gov The formation of 7-hydroxy-DBC as a major metabolite of the parent compound further reinforces the importance of N-oxidation as a key activation step. nih.gov
The study of N-hydroxymethyl-7H-dibenzo[c,g]carbazole fits directly into this line of inquiry. The very existence of this compound as a metabolite or a synthetic derivative points to the accessibility and reactivity of the pyrrole nitrogen. Its presumed metabolic fate—leading to a highly reactive electrophile capable of forming DNA adducts—illustrates a direct mechanism by which activation at the nitrogen can lead to genotoxicity. Therefore, the metabolism of N-substituted derivatives, including the conceptual pathway for N-hydroxymethyl-DBC, provides crucial insights that complement and, in some cases, challenge theoretical models, highlighting the pyrrole nitrogen as a key site for metabolic activation in the dibenzo[c,g]carbazole family.
Future Research Directions and Unresolved Questions
Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites
A significant gap in our understanding of N-Hydroxymethyl-7H-dibenzo(c,g)carbazole lies in its own metabolic fate. While it has been identified as a major in vitro metabolite of N-methyl-7H-dibenzo[c,g]carbazole (N-Me DBC), constituting 25-30% of the metabolites formed by liver microsomes from pretreated mice and rats, its subsequent biotransformation is unknown. nih.gov The same study noted that no demethylation of the N-hydroxymethyl metabolite back to 7H-dibenzo[c,g]carbazole was observed under the experimental conditions. nih.gov
Future research should focus on the following:
Further Metabolism: Investigating whether this compound is a terminal metabolite or if it undergoes further enzymatic transformations. Studies on the metabolism of N-methylbenzamides have shown that N-hydroxymethyl compounds can be further oxidized to N-formyl derivatives. nih.gov It is crucial to determine if similar pathways exist for this compound.
Enzyme Involvement: Identifying the specific cytochrome P450 (CYP) isoforms and other enzyme families responsible for both the formation of this compound from its N-methyl precursor and its potential subsequent metabolism.
Reactive Intermediates: Exploring the possibility that this compound could be a precursor to more reactive species, such as nitrenium ions, which are often implicated in the carcinogenicity of aromatic amines and their derivatives.
In Vivo Studies: Conducting in vivo studies in animal models to identify urinary and fecal metabolites of this compound, which would provide a more comprehensive picture of its metabolic disposition.
The stability of N-hydroxymethyl compounds can be influenced by substitution on the nitrogen atom. For instance, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable than N-(hydroxymethyl)-benzamide. nih.gov This highlights the need to investigate the stability and reactivity of this compound under physiological conditions.
Advanced Computational Modeling for Precise Mechanism Prediction
Computational modeling offers a powerful, resource-efficient approach to predict the toxicological and pharmacological properties of chemical compounds. scispace.com For this compound, where empirical data is scarce, in silico methods are invaluable for generating hypotheses and guiding future experimental work.
Key areas for future computational research include:
Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum chemical methods to calculate the electronic structure, reactivity indices, and bond dissociation energies of this compound. This can help in predicting its susceptibility to metabolic attack and its potential to form reactive intermediates.
Molecular Docking: Performing docking studies with various metabolizing enzymes, such as CYPs, to predict the binding affinity and orientation of this compound in the active site. This can provide insights into the specific enzymes involved in its metabolism.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models for a series of N-substituted dibenzocarbazoles to correlate their structural features with their metabolic profiles and toxicological endpoints. This could help in predicting the properties of unstudied derivatives.
Toxicity Prediction: Utilizing advanced machine learning and deep learning models to predict the potential carcinogenicity, mutagenicity, and other toxicological effects of this compound based on its chemical structure. nih.gov
Development of Novel Synthetic Routes to Access Complex N-Hydroxymethyl Derivatives
The availability of pure this compound is a prerequisite for conducting detailed metabolic and toxicological studies. While its formation as a metabolite has been reported, efficient and scalable synthetic routes for its preparation are not well-documented in the public domain.
Future research in synthetic chemistry should aim to:
Direct Hydroxymethylation: Develop methods for the direct and selective N-hydroxymethylation of 7H-dibenzo[c,g]carbazole. This could involve exploring reagents such as formaldehyde (B43269) in the presence of a suitable catalyst.
Reduction of N-Formyl Precursors: An alternative approach could be the synthesis of the corresponding N-formyl derivative, followed by selective reduction to the N-hydroxymethyl compound. A known synthesis for a related compound, N-methyl-3-hydroxymethyl carbazole (B46965), involves the reduction of N-methyl-3-formyl carbazole using sodium borohydride (B1222165). prepchem.com
Modern Catalytic Methods: Investigate the application of modern synthetic methodologies, such as electrophotocatalysis, for the hydroxymethylation of azaarenes. acs.orgresearchgate.netchemrxiv.org Recent studies have shown that merging electrochemistry and photocatalysis can enable the selective hydroxymethylation of functionalized azaarenes using methanol (B129727) as the C1 source under mild conditions. acs.orgresearchgate.netchemrxiv.org Applying such innovative techniques to complex carbazole systems could provide a more sustainable and efficient synthetic pathway.
A summary of a relevant synthesis for a hydroxymethyl carbazole derivative is presented in the table below.
| Starting Material | Reagents | Product | Yield | Reference |
| N-methyl-3-formyl carbazole | 1. Sodium borohydride (NaBH4)2. Sodium hydroxide (B78521) (NaOH) in water | N-methyl-3-hydroxymethyl carbazole | 92% | prepchem.com |
Deeper Exploration of Environmental Transformation Processes and Their Products
The environmental fate of this compound is a complete unknown. The presence of the polar N-hydroxymethyl group would likely alter its environmental behavior compared to the parent DBC, potentially increasing its water solubility and affecting its partitioning in soil and sediment.
Future environmental research should address:
Photodegradation: Studying the photolytic stability of this compound under simulated sunlight conditions to determine its atmospheric and aquatic persistence.
Biodegradation: Investigating its susceptibility to microbial degradation in soil and aquatic environments. Identifying the microorganisms capable of transforming this compound and the resulting degradation products is crucial for assessing its environmental impact.
Abiotic Transformation: Examining its reactivity with common environmental oxidants, such as hydroxyl radicals, in both the gas and aqueous phases.
Sorption and Mobility: Quantifying its sorption coefficients in different soil types to predict its mobility and potential for groundwater contamination.
Given that many nitrogen-containing aromatic compounds are persistent organic pollutants, a thorough understanding of the environmental transformation of this compound is essential for a comprehensive risk assessment.
Q & A
Q. What are the established carcinogenic risks of N-Hydroxymethyl-7H-dibenzo(c,g)carbazole, and how is this classification supported experimentally?
The International Agency for Research on Cancer (IARC) classifies this compound (DBC) as a Group 2B carcinogen ("possibly carcinogenic to humans") based on sufficient evidence in animal models. Studies show it induces hyperplastic epithelium and squamous metaplasia in rodents after intratracheal administration . DNA adduct formation, a key mechanism of genotoxicity, was observed using 32P-postlabeling in mouse liver and skin, with liver-specific activation of 3-hydroxy-DBC as a proximate genotoxicant . Researchers should prioritize in vivo carcinogenicity assays (e.g., rodent bioassays) combined with DNA adduct profiling to validate tissue-specific risks.
Q. How is this compound synthesized and characterized for purity in research settings?
DBC is synthesized via multi-step aromatic cyclization reactions, yielding needle-like crystals (recrystallized from ethanol) with a melting point of 158°C . Characterization involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the molecular formula (C₂₀H₁₃N, MW 267.3) . Purity is assessed using HPLC with UV/fluorescence detection, referencing synthetic standards like 5-OH-DBC and 3-OH-DBC . Researchers must ensure solvent compatibility (e.g., toluene for stock solutions) and avoid degradation by storing samples in inert atmospheres .
Q. What experimental protocols are recommended for assessing DBC’s acute toxicity in vitro?
Standardized protocols include:
- Cell viability assays : Use HepG2 (human hepatoma) or V79 (Chinese hamster lung) cells exposed to DBC (0.1–100 µM) for 24–72 hours, measuring IC₅₀ via MTT/WST-1 assays .
- Genotoxicity screening : Employ micronucleus tests or Comet assays in primary hepatocytes, noting dose-dependent DNA strand breaks .
- Metabolic activation : Pre-incubate DBC with 3-methylcholanthrene-induced rat liver microsomes to simulate CYP1A1-mediated bioactivation .
Advanced Research Questions
Q. How do computational studies resolve regioselectivity in DBC’s CYP1A1-mediated metabolism?
Density Functional Theory (DFT) and molecular docking reveal that CYP1A1 preferentially hydroxylates DBC at the C5 position due to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to C3 or C1 . The binding mode shows π-π stacking between DBC’s aromatic system and CYP1A1’s heme porphyrin, with hydrophobic interactions stabilizing the transition state . Researchers should combine QM/MM simulations with mutagenesis (e.g., CYP1A1-K238A mutants) to validate residue-specific contributions to regioselectivity.
Q. What methodological approaches address contradictions in tissue-specific genotoxicity data (e.g., liver vs. skin)?
Discrepancies arise from differential metabolic activation: 3-hydroxy-DBC forms DNA adducts in liver but not skin due to tissue-specific expression of sulfotransferases . To resolve this:
- Comparative adductomics : Use 32P-postlabeling to map adducts in liver, skin, and lung tissues after systemic vs. topical DBC administration .
- CYP1A1 inhibition : Co-treat with α-naphthoflavone (CYP1A1 inhibitor) to confirm enzyme-dependent toxicity in ex vivo models .
- Interspecies comparisons : Evaluate metabolite profiles in humanized CYP1A1 transgenic mice to assess translational relevance .
Q. How can acetylation stabilize DBC metabolites for structural elucidation without radiolabeling?
Acetylation of phenolic metabolites (e.g., 5-OH-DBC) using acetic anhydride stabilizes reactive intermediates, enabling non-radiometric quantification . Post-acetylation, metabolites are characterized via HRMS (accuracy < 3 ppm) and ¹H NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) . Quantitation uses HPLC-UV with external calibration curves (R² > 0.99) for acetylated standards, achieving <5% deviation from radiometric methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
